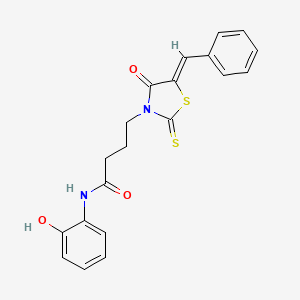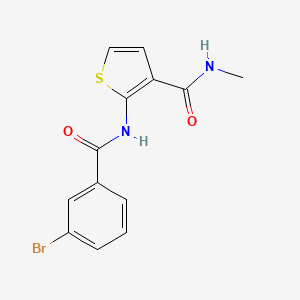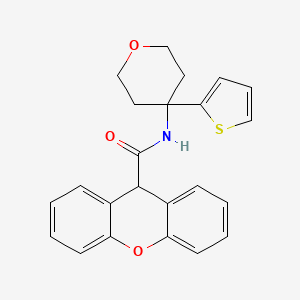
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thiazolidinone derivative, a class known for their broad spectrum of biological activities and applications in medicinal chemistry. Thiazolidinones are heterocyclic compounds that have garnered interest for their potential in various fields, including their chemical and physical properties.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation, a reaction that forms carbon-carbon double bonds between aldehydes or ketones and compounds containing active methylene groups. Microwave-assisted synthesis is a convenient method for preparing these compounds, offering advantages in terms of reaction speed and efficiency (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives can be analyzed using X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Studies reveal that these molecules exhibit non-planar structures, with intra- and intermolecular contacts such as hydrogen bonding contributing to their stability (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions, contributing to their versatile chemical properties. For instance, they can undergo addition reactions with thiols, leading to the formation of adducts that can further react to produce different compounds. These reactions are facilitated by the presence of catalytic amounts of bases such as triethylamine (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including their reactivity and stability, are significantly influenced by the thiazolidinone core and the substituents attached to it. Their ability to form hydrogen bonds and engage in π-π stacking interactions contributes to their chemical behavior and potential as bioactive molecules (Delgado et al., 2005).
Wissenschaftliche Forschungsanwendungen
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones (TZDs) have been studied for their role as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which are crucial in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural modifications of TZDs, aiming to enhance their PTP 1B inhibitory activity, highlight the importance of the Z-configuration in the scaffold for designing effective bi-dentate ligands. This research suggests that compounds similar to "(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide" could be explored for their potential as PTP 1B inhibitors, contributing to diabetes research and treatment strategies (Verma, Yadav, & Thareja, 2019).
Benzothiazoles in Drug Discovery
Benzothiazoles are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties, and have been extensively explored in drug discovery. The review of patents on benzothiazole derivatives between 2010 and 2014 reveals the structure's versatility in the development of chemotherapeutic agents. This underlines the potential of benzothiazole and its derivatives, including compounds with similar structures, for therapeutic applications, emphasizing the ongoing importance of benzothiazole in medicinal chemistry (Kamal, Hussaini, & Mohammed, 2015).
Synthesis and Biological Significance of Benzothiazole Derivatives
The synthesis and exploration of the biological significance of benzothiazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory activities, provide a foundation for the development of new pharmacological agents. The structural activity relationship (SAR) studies of benzothiazole derivatives indicate their potential as key moieties in designing compounds with enhanced biological activities. This research avenue is pertinent for compounds like "(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide," suggesting their exploration in the context of drug design and development for various therapeutic applications (Bhat & Belagali, 2020).
Eigenschaften
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-16-10-5-4-9-15(16)21-18(24)11-6-12-22-19(25)17(27-20(22)26)13-14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2,(H,21,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMDEYBXJWGGCT-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)
![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)
![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)